4-amino-N-(4-phenoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

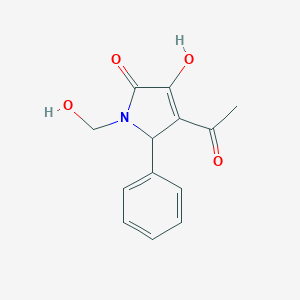

4-amino-N-(4-phenoxyphenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C19H16N2O2 and a molecular weight of 304.34 .

Synthesis Analysis

The synthesis of benzamides, including compounds similar to 4-amino-N-(4-phenoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis

The molecular structure of 4-amino-N-(4-phenoxyphenyl)benzamide consists of a benzamide core with an amino group at the 4-position and a phenoxyphenyl group attached to the nitrogen of the amide group . The exact mass of the molecule is 304.121185 Da .Physical And Chemical Properties Analysis

4-amino-N-(4-phenoxyphenyl)benzamide has a molecular weight of 304.34 g/mol . It has a XLogP3 value of 1.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications

- Role of 4-amino-N-(4-phenoxyphenyl)benzamide : This compound serves as a crucial intermediate in the industrial synthesis of P.Y. 181. It replaces less efficient methods by offering a safer, cost-effective, and high-yield pathway .

- Methods : In vivo biochemical tests can assess the effectiveness of these amides in different applications .

Pigment Yellow 181 (P.Y. 181) Synthesis

Antibacterial and Antioxidant Research

Catalyst Development

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-amino-N-(4-phenoxyphenyl)benzamide is the SPAK (STE20/SPS1-related proline/alanine-rich kinase) . SPAK is a part of the signal cascade of with-no-lysine kinase (WNK) with OSR1 (oxidative stress-responsive kinase 1)/SPAK and NCC (NaCl cotransporter), which plays a crucial role in maintaining salt balance in the body .

Mode of Action

4-amino-N-(4-phenoxyphenyl)benzamide acts as an inhibitor of SPAK . By inhibiting SPAK, it disrupts the WNK-OSR1/SPAK-NCC cascade, which is responsible for salt-sensitive hypertension .

Biochemical Pathways

The compound affects the WNK-OSR1/SPAK-NCC pathway. This pathway is involved in the regulation of electrolyte balance, and its abnormal activation can lead to salt-sensitive hypertension . By inhibiting SPAK, the compound can potentially prevent this condition.

Pharmacokinetics

The compound’s molecular weight (30434) and formula (C19H16N2O2) suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of SPAK by 4-amino-N-(4-phenoxyphenyl)benzamide can disrupt the WNK-OSR1/SPAK-NCC cascade, potentially preventing the development of salt-sensitive hypertension . This makes it a promising candidate for a new class of antihypertensive drugs .

Action Environment

The action of 4-amino-N-(4-phenoxyphenyl)benzamide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH.

properties

IUPAC Name |

4-amino-N-(4-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c20-15-8-6-14(7-9-15)19(22)21-16-10-12-18(13-11-16)23-17-4-2-1-3-5-17/h1-13H,20H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPUIPZIPYDMAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(4-phenoxyphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl thiophene-2-carboxylate](/img/structure/B394738.png)

![ethyl 3,3-bis(2-methylphenyl)-3'-phenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394739.png)

![11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B394741.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B394745.png)

![1-(4-bromophenyl)-5-methyl-9-phenyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B394747.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B394748.png)

![Methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B394749.png)

![3-[Bis(5-chloro-2-thienyl)methylene]quinuclidine](/img/structure/B394750.png)

![3-(1,3-Benzodioxol-5-ylmethylene)-4-(4-bromophenyl)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B394751.png)

![3',3',6',6'-tetramethyl-3',4',6',7'-tetrahydrospiro[indole-3,9'-xanthene]-1',2,8'(1H,2'H,5'H)-trione](/img/structure/B394752.png)

![2-(4-chloro-2-cyclohexylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B394760.png)

![2-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394761.png)